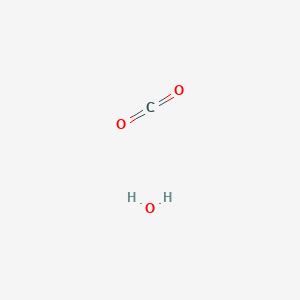

Carbon dioxide water

Description

Structure

3D Structure of Parent

Properties

CAS No. |

27592-78-5 |

|---|---|

Molecular Formula |

CH2O3 |

Molecular Weight |

62.025 g/mol |

InChI |

InChI=1S/CO2.H2O/c2-1-3;/h;1H2 |

InChI Key |

VTVVPPOHYJJIJR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)=O.O |

Origin of Product |

United States |

Foundational & Exploratory

carbonic acid equilibrium in aqueous solutions explained

An In-depth Technical Guide to Carbonic Acid Equilibrium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing carbonic acid equilibrium in aqueous solutions. It details the fundamental chemical reactions, influencing factors, and quantitative parameters that are critical in physiological, environmental, and pharmaceutical contexts. The document includes detailed experimental methodologies and visual representations of the key pathways and workflows.

The carbonic acid system is a series of interconnected, reversible chemical reactions that begin when carbon dioxide (CO₂) dissolves in water.[1][2][3] This system is fundamental to acid-base homeostasis in biological fluids, such as blood, and plays a crucial role in the global carbon cycle.[1][4] The equilibrium involves three main stages:

-

Hydration of Carbon Dioxide: Gaseous CO₂ dissolves in water and slowly reacts to form carbonic acid (H₂CO₃).[5][6] This reaction is reversible, and at equilibrium, the majority of the carbon dioxide remains as dissolved CO₂ molecules rather than converting to carbonic acid.[1][2]

-

Reaction: CO₂ (aq) + H₂O (l) ⇌ H₂CO₃ (aq)

-

-

First Dissociation: Carbonic acid is a weak, diprotic acid that can donate two protons (H⁺). The first dissociation yields a bicarbonate ion (HCO₃⁻) and a hydrogen ion.[2]

-

Reaction: H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

-

-

Second Dissociation: The bicarbonate ion can further dissociate to form a carbonate ion (CO₃²⁻) and another hydrogen ion.[2]

-

Reaction: HCO₃⁻ (aq) ⇌ H⁺ (aq) + CO₃²⁻ (aq)

-

These sequential reactions are often combined to represent the overall equilibrium of dissolved CO₂ in water.[2] The enzyme carbonic anhydrase, present in most living organisms, dramatically accelerates the rate-limiting hydration of CO₂, allowing equilibrium to be reached almost instantaneously in biological systems.[2][7][8]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Carbonic_acid [chemeurope.com]

- 3. Carbonate Equilibrium → Area → Sustainability [lifestyle.sustainability-directory.com]

- 4. Carbonic acid - Wikipedia [en.wikipedia.org]

- 5. study.com [study.com]

- 6. ck12.org [ck12.org]

- 7. rk.md [rk.md]

- 8. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetics of CO2 Hydration in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the hydration of carbon dioxide (CO2) in aqueous solutions. The conversion of CO2 to bicarbonate and carbonic acid is a fundamental reaction in biological systems, environmental science, and industrial processes. Understanding its kinetics is critical for fields ranging from drug design targeting enzymes like carbonic anhydrase to developing efficient carbon capture technologies.

Core Principles of CO2 Hydration

The hydration of CO2 in water is a reversible process that proceeds through two primary uncatalyzed pathways. The overall reaction involves the formation of carbonic acid (H2CO3), which then rapidly dissociates to bicarbonate (HCO3⁻) and a proton (H⁺).

The two key reactions are:

-

Reaction with Water: CO2 reacts directly with water. This is the dominant pathway in neutral to acidic conditions (pH < 8).

-

CO2 + H2O ⇌ H2CO3

-

-

Reaction with Hydroxide (B78521): In alkaline conditions (pH > 9), CO2 reacts with hydroxide ions (OH⁻). This reaction is significantly faster than the direct hydration by water.[1]

-

CO2 + OH⁻ ⇌ HCO3⁻

-

While the hydration of CO2 is spontaneous, it is kinetically slow under physiological conditions, with a rate constant of approximately 10⁻¹ s⁻¹.[1] In biological systems, this reaction is dramatically accelerated by the enzyme carbonic anhydrase (CA).

Enzymatic Catalysis: Carbonic Anhydrase

Carbonic anhydrases are a family of metalloenzymes, typically containing a zinc ion at the active site, that catalyze the rapid interconversion of CO2 and bicarbonate.[1][2] They are among the fastest known enzymes, increasing the reaction rate by up to 10⁷ times, with catalytic rates reaching 10⁴ to 10⁶ reactions per second.[3]

The generally accepted mechanism involves a zinc-bound hydroxide ion acting as a potent nucleophile that attacks the carbon atom of the CO2 molecule.[4] The catalytic cycle is fundamental to processes like respiration, pH homeostasis, and CO2 transport in the blood.[3][5]

Quantitative Kinetic Data

The rates of the uncatalyzed and catalyzed CO2 hydration reactions have been extensively studied. The following tables summarize key kinetic parameters from the literature.

Table 1: Rate Constants for Uncatalyzed CO2 Hydration and Related Reactions

| Reaction | Rate Constant (at 25 °C) | Reference(s) |

| CO2 + H2O → H2CO3 | ~0.03 s⁻¹ to 0.05 s⁻¹ | [1][6] |

| H2CO3 → CO2 + H2O | ~15 s⁻¹ to 20 s⁻¹ | [3][7] |

| CO2 + OH⁻ → HCO3⁻ | ~8.5 x 10³ M⁻¹s⁻¹ to 10⁴ M⁻¹s⁻¹ | [1][7] |

| HCO3⁻ → CO2 + OH⁻ | ~2 x 10⁻⁴ s⁻¹ | [7] |

| Equilibrium Constant (pKa) | ||

| pKa of H2CO3 ⇌ H⁺ + HCO3⁻ | ~3.5 | |

| Overall pKa1 of CO2(aq) + H2O ⇌ H⁺ + HCO3⁻ | ~6.36 | [3] |

Table 2: Kinetic Parameters for Carbonic Anhydrase (CA) Catalyzed CO2 Hydration

Note: Values can vary significantly depending on the specific CA isoenzyme, species, and experimental conditions.

| Enzyme Source/Isoenzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| Bovine Carbonic Anhydrase B | ~1 x 10⁶ | ~12 | ~8.3 x 10⁷ | [8] |

| Human Carbonic Anhydrase B | Varies with pH | pH-independent | Varies with pH | [9] |

| Human Carbonic Anhydrase C | Varies with pH | pH-independent | Varies with pH | [9] |

| CA-Mimetic Nanotube (CMNT) | Not specified | Not specified | 8.2 | [4][10] |

Key Signaling and Reaction Pathways

The interplay between the uncatalyzed and enzyme-catalyzed pathways is crucial for maintaining equilibrium. The following diagram illustrates these routes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactome | Reversible hydration of carbon dioxide [reactome.org]

- 6. Fast CO2 hydration kinetics impair heterogeneous but improve enzymatic CO2 reduction catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent measurements of CO2 reaction rate cons - Generic - BNID 110419 [bionumbers.hms.harvard.edu]

- 8. Kinetics of carbonic anhydrase catalysis in solvents of increased viscosity: a partially diffusion-controlled reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbon Dioxide Hydration Activity of Carbonic Anhydrase: Kinetics of Alkylated Anhydrases B and C from Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

An In-Depth Technical Guide to the Factors Affecting CO2 Solubility in Seawater

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core factors influencing the solubility of carbon dioxide (CO2) in seawater. Understanding these factors is critical for a wide range of scientific disciplines, from climate change research and oceanography to the development of marine-derived pharmaceuticals and the assessment of environmental impacts on marine ecosystems. This document details the intricate interplay of physical and chemical parameters, presents quantitative data in accessible formats, outlines key experimental protocols, and provides visual representations of the underlying processes.

Core Factors Governing CO2 Solubility in Seawater

The dissolution of atmospheric CO2 into seawater is a complex process governed by several key environmental factors. The primary physical factors are temperature, salinity, and pressure. These are intrinsically linked to the chemical equilibrium of the carbonate system within seawater, which ultimately dictates the ocean's capacity to absorb CO2.

The Critical Role of Temperature

Temperature has a pronounced inverse effect on the solubility of CO2 in seawater. As ocean temperature increases, the solubility of CO2 decreases, leading to a reduced capacity for the ocean to act as a carbon sink. This relationship is a fundamental aspect of Henry's Law, which states that the amount of dissolved gas in a liquid is directly proportional to its partial pressure above the liquid, with the proportionality constant (Henry's Law constant) being temperature-dependent. For CO2 and other gases, this constant decreases with increasing temperature.

The Influence of Salinity

Salinity, the concentration of dissolved salts in seawater, also has an inverse relationship with CO2 solubility. Higher salinity leads to a decrease in the amount of CO2 that can dissolve in the water. This phenomenon, known as the "salting-out" effect, occurs because the dissolved salt ions attract and organize water molecules around them, reducing the amount of "free" water molecules available to interact with and dissolve CO2 gas.

The Impact of Pressure

In contrast to temperature and salinity, pressure has a direct and positive effect on CO2 solubility. As pressure increases, so does the solubility of CO2. This is particularly relevant in the deep ocean, where immense hydrostatic pressure allows for significantly higher concentrations of dissolved CO2. This principle is also described by Henry's Law, where an increase in the partial pressure of CO2 gas above the liquid (or in this case, the total pressure on the system) forces more gas molecules into solution.

Quantitative Data on CO2 Solubility

To facilitate a clear understanding and comparison of these influencing factors, the following tables summarize the quantitative relationships. The solubility of CO2 is presented here as the Henry's Law constant (K₀), which is the concentration of dissolved CO2 in equilibrium with a given partial pressure of CO2 in the atmosphere. The data for temperature and salinity effects are calculated using the empirical formula developed by Weiss (1974), a widely accepted standard in oceanography.

Equation by Weiss (1974):

ln(K₀) = A₁ + A₂ (100/T) + A₃ ln(T/100) + S [B₁ + B₂ (T/100) + B₃ (T/100)²]

Where:

-

K₀ is the solubility of CO2 in mol L⁻¹ atm⁻¹

-

T is the absolute temperature in Kelvin

-

S is the salinity in practical salinity units (PSU)

-

A₁, A₂, A₃, B₁, B₂, and B₃ are empirically determined constants.

| Temperature (°C) | Salinity (PSU) | Pressure (atm) | CO2 Solubility (mol L⁻¹ atm⁻¹) |

| 0 | 35 | 1 | 0.0765 |

| 5 | 35 | 1 | 0.0637 |

| 10 | 35 | 1 | 0.0536 |

| 15 | 35 | 1 | 0.0457 |

| 20 | 35 | 1 | 0.0394 |

| 25 | 35 | 1 | 0.0343 |

Table 1: Effect of Temperature on CO2 Solubility in Seawater at a Constant Salinity of 35 PSU and Pressure of 1 atm.

| Salinity (PSU) | Temperature (°C) | Pressure (atm) | CO2 Solubility (mol L⁻¹ atm⁻¹) |

| 0 | 20 | 1 | 0.0443 |

| 10 | 20 | 1 | 0.0425 |

| 20 | 20 | 1 | 0.0408 |

| 30 | 20 | 1 | 0.0391 |

| 35 | 20 | 1 | 0.0383 |

| 40 | 20 | 1 | 0.0375 |

Table 2: Effect of Salinity on CO2 Solubility in Seawater at a Constant Temperature of 20°C and Pressure of 1 atm.

The effect of pressure on CO2 solubility is more complex and is often described by thermodynamic models rather than a simple empirical formula, especially at high pressures where the behavior of gases deviates from ideality. The following table provides a conceptual representation of how CO2 solubility increases with pressure at a constant temperature and salinity, based on established thermodynamic principles.

| Pressure (atm) | Temperature (°C) | Salinity (PSU) | CO2 Solubility (mol L⁻¹ atm⁻¹) |

| 1 | 10 | 35 | 0.0536 |

| 10 | 10 | 35 | ~0.53 |

| 100 | 10 | 35 | ~5.0 |

| 500 | 10 | 35 | ~20.0 |

| 1000 | 10 | 35 | ~35.0 |

Table 3: Conceptual Effect of Pressure on CO2 Solubility in Seawater at a Constant Temperature of 10°C and Salinity of 35 PSU. (Values are illustrative and based on thermodynamic models).

The Seawater Carbonate System

When CO2 dissolves in seawater, it participates in a series of chemical reactions that form a complex equilibrium known as the carbonate system. This system is the primary mechanism by which the ocean buffers changes in acidity.

The key reactions are:

-

CO2(g) ⇌ CO2(aq) (Dissolution of gaseous CO2)

-

CO2(aq) + H₂O ⇌ H₂CO₃ (Formation of carbonic acid)

-

H₂CO₃ ⇌ H⁺ + HCO₃⁻ (First dissociation of carbonic acid to bicarbonate)

-

HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (Second dissociation of bicarbonate to carbonate)

The relative concentrations of these dissolved inorganic carbon (DIC) species—CO2(aq), H₂CO₃, HCO₃⁻, and CO₃²⁻—are dependent on the pH of the seawater. At the typical surface ocean pH of around 8.1, bicarbonate (HCO₃⁻) is the dominant species.

As more CO2 is absorbed by the ocean, the equilibrium of these reactions shifts, leading to an increase in the concentration of hydrogen ions (H⁺) and a decrease in the concentration of carbonate ions (CO₃²⁻). This increase in H⁺ ions results in a decrease in pH, a phenomenon known as ocean acidification.

Experimental Protocols for Key Measurements

Accurate determination of the parameters of the seawater carbonate system is essential for research. Two of the most critical measurements are for Dissolved Inorganic Carbon (DIC) and pH.

Determination of Dissolved Inorganic Carbon (DIC) by Coulometric Titration

This method is considered the gold standard for DIC analysis due to its high precision and accuracy.

Principle: A known volume of seawater is acidified, converting all DIC species to CO2 gas. This gas is then stripped from the sample using a pure carrier gas and passed into a coulometric cell. In the cell, the CO2 reacts with a solution of ethanolamine, forming a titratable acid. This acid is then titrated with coulometrically generated hydroxide (B78521) ions. The total charge required for the titration is directly proportional to the amount of CO2, and thus the DIC, in the original sample.

Methodology:

-

Sample Collection: Collect a seawater sample in a gas-tight bottle, taking care to avoid contact with the atmosphere. Poison the sample with mercuric chloride to halt biological activity.

-

Instrumentation Setup: Prepare the coulometer and the CO2 extraction system. The extraction system consists of a stripping chamber, a condenser to remove water vapor, and a series of traps to remove interfering gases.

-

Calibration: Calibrate the instrument using certified reference materials (CRMs) of known DIC concentration.

-

Sample Analysis:

-

Inject a precise volume of the seawater sample into the stripping chamber.

-

Acidify the sample with phosphoric acid.

-

Purge the evolved CO2 gas from the sample with a carrier gas (e.g., nitrogen or purified air).

-

The gas stream is passed through the coulometric cell.

-

The coulometer automatically titrates the generated acid and records the total charge.

-

-

Calculation: The DIC concentration is calculated from the total charge, the volume of the sample, and the calibration factor.

Spectrophotometric Determination of Seawater pH

This method offers high precision and is well-suited for both laboratory and field measurements of seawater pH.

Principle: A small amount of a pH-sensitive indicator dye (e.g., m-cresol (B1676322) purple) is added to a seawater sample. The indicator exists in two forms (acidic and basic), each with a distinct light absorbance spectrum. The ratio of the absorbance at two wavelengths, corresponding to the absorbance maxima of the two forms, is used to calculate the pH of the sample.

Methodology:

-

Sample Collection: Collect a seawater sample, minimizing gas exchange.

-

Instrumentation: Use a high-precision spectrophotometer with a temperature-controlled cuvette holder.

-

Procedure:

-

Bring the seawater sample to a known and stable temperature.

-

Measure the absorbance of the seawater sample without the indicator dye at the analytical wavelengths (baseline measurement).

-

Add a precise amount of the indicator dye to the sample.

-

Measure the absorbance of the sample with the indicator at the two peak absorbance wavelengths of the indicator's acid and base forms.

-

-

Calculation: The pH is calculated using the ratio of the absorbances and the known dissociation constant of the indicator dye at the measurement temperature and salinity.

The Revelle Factor: A Measure of Oceanic Buffering Capacity

The Revelle factor, named after the pioneering oceanographer Roger Revelle, quantifies the ocean's ability to absorb atmospheric CO2. It is defined as the ratio of the fractional change in the partial pressure of CO2 (pCO2) in seawater to the fractional change in DIC.

Revelle Factor (R) = (Δ[pCO₂] / [pCO₂]) / (Δ[DIC] / [DIC])

A lower Revelle factor indicates a greater buffering capacity, meaning the ocean can take up more CO2 for a given increase in atmospheric pCO2. Conversely, a higher Revelle factor signifies a reduced buffering capacity. As the ocean absorbs more CO2 and becomes more acidic, the Revelle factor increases, diminishing its ability to absorb further anthropogenic CO2 emissions. The Revelle factor typically ranges from 8 to 15 in the surface ocean, with lower values in warmer, lower-latitude waters and higher values in colder, high-latitude regions.

Conclusion

The solubility of CO2 in seawater is a multifaceted process governed by the interplay of temperature, salinity, pressure, and the intricate chemistry of the carbonate system. As this guide has detailed, increasing temperature and salinity decrease CO2 solubility, while increasing pressure enhances it. The ongoing absorption of anthropogenic CO2 is fundamentally altering the ocean's chemistry, leading to ocean acidification and a reduction in its capacity to absorb further CO2, a phenomenon quantified by the Revelle factor. A thorough understanding of these principles, supported by precise experimental measurements, is paramount for addressing the challenges of a changing global climate and for the sustainable exploration and utilization of marine resources.

An In-Depth Technical Guide to Isotopic Analysis of Dissolved Inorganic Carbon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for the isotopic analysis of dissolved inorganic carbon (DIC), focusing on the measurement of stable carbon isotope ratios (δ¹³C). This document is intended for researchers, scientists, and drug development professionals who utilize isotopic analysis to trace carbon sources, understand biogeochemical processes, and investigate metabolic pathways.

Introduction to Isotopic Analysis of Dissolved Inorganic Carbon

Dissolved inorganic carbon (DIC) in aqueous solutions is a mixture of carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The relative abundance of these species is pH-dependent. The stable carbon isotopic composition of DIC, expressed as δ¹³C, is a powerful tracer in various scientific disciplines. It provides insights into the origin and fate of carbon in natural waters, which is crucial for environmental and paleoclimatic studies.

In the context of drug development and metabolic research, the principles of stable isotope analysis are applied to trace the metabolic fate of ¹³C-labeled compounds.[1][2] While not a direct analysis of aqueous DIC in most pharmaceutical applications, the analytical instrumentation and methodologies are foundational. For instance, the metabolism of a ¹³C-labeled drug can produce ¹³CO₂ which, upon dissolving in biological fluids, becomes part of the DIC pool. Its analysis can reveal critical information about drug metabolism and pharmacokinetics.[3] A notable application is the ¹³C-Urea Breath Test, used to detect Helicobacter pylori infection by measuring the ¹³CO₂ produced from the enzymatic breakdown of ingested ¹³C-labeled urea (B33335).[4][5]

Core Analytical Techniques

The primary methods for high-precision δ¹³C-DIC analysis are Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS), Cavity Ring-Down Spectroscopy (CRDS), and Dual-Inlet Isotope Ratio Mass Spectrometry (DI-IRMS).

2.1. Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS) with GasBench

CF-IRMS is a widely used technique that involves the continuous flow of a carrier gas (typically helium) to transport the analyte gas (CO₂) into the mass spectrometer.[6] For DIC analysis, a peripheral device such as a GasBench is commonly used for automated sample preparation.[7] This method, often referred to as the headspace equilibration technique, involves acidifying the water sample to convert all DIC species to CO₂. The CO₂ then equilibrates in the headspace of the vial before being sampled and introduced into the IRMS.[1]

2.2. Cavity Ring-Down Spectroscopy (CRDS)

CRDS is a laser-based absorption spectroscopy technique that offers high sensitivity and precision.[8] It measures the decay rate of light in a resonant optical cavity containing the sample gas. The presence of CO₂ molecules that absorb the light at a specific wavelength alters the decay time, which is proportional to the concentration of the absorbing species. By using lasers that can differentiate between ¹²CO₂ and ¹³CO₂, the isotopic ratio can be determined with high precision.[]

2.3. Dual-Inlet Isotope Ratio Mass Spectrometry (DI-IRMS)

DI-IRMS is considered the gold standard for high-precision stable isotope ratio measurements.[10] It involves the sequential introduction of the purified sample gas and a calibrated reference gas into the mass spectrometer's ion source through a dual-inlet system. This allows for repeated comparison between the sample and the reference, leading to very high precision.[11] For DIC analysis, the CO₂ is first extracted from the water sample offline, purified, and then introduced into the DI-IRMS.[12]

Quantitative Data Summary

The following table summarizes the key performance metrics of the primary δ¹³C-DIC analysis techniques.

| Parameter | CF-IRMS (with GasBench) | Cavity Ring-Down Spectroscopy (CRDS) | Dual-Inlet IRMS (DI-IRMS) |

| Precision (δ¹³C) | ±0.05‰ to ±0.2‰[11][13] | ±0.06‰ to ±0.09‰[8] | < ±0.03‰[11] |

| Accuracy (δ¹³C) | High (with proper calibration) | High (with proper calibration)[] | Very High (benchmark method)[11] |

| Sample Volume | 0.1 - 5 mL[1] | 3 - 4 mL[8] | >20 mg carbonate equivalent[11] |

| Analysis Time per Sample | ~10 minutes[13] | ~11 minutes[8] | Longer (offline prep required)[11] |

| Throughput | High (~80 samples/day)[1] | High | Low |

| Automation | Fully automated[14] | Can be automated | Offline preparation is labor-intensive[11] |

Experimental Protocols

4.1. Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the DIC isotopic composition.

-

Collection: Water samples should be collected in glass vials with no headspace to prevent gas exchange with the atmosphere.[6] Use screw-top vials with butyl rubber septa; avoid Teflon-coated septa as they can be permeable to CO₂.[15]

-

Preservation: To inhibit biological activity that could alter the DIC composition, samples can be preserved. Common methods include:

-

Refrigeration at 4°C.

-

Addition of a biocide such as mercuric chloride (HgCl₂) or copper sulfate. Note that some facilities may not accept samples preserved with HgCl₂.[6][15]

-

Immediate acidification in the field, which converts all DIC to CO₂ and prevents further biological activity. This is often done in pre-acidified, evacuated vials.

-

4.2. CF-IRMS (GasBench) Experimental Protocol

-

Preparation of Vials: Place an appropriate amount of phosphoric acid (e.g., 100 µL of ~42% H₃PO₄) into 12 mL exetainer vials.[15]

-

Helium Flushing: Cap the vials and flush with high-purity helium for several minutes to remove atmospheric CO₂ from the headspace.[15]

-

Sample Injection: Inject a known volume of the water sample through the septum into the vial using a gas-tight syringe. The required volume depends on the DIC concentration.[15]

-

Equilibration: Allow the vials to equilibrate for a minimum of 3 hours at a constant temperature (e.g., 25°C) to ensure all DIC is converted to CO₂ and equilibrates between the aqueous and gas phases.[15][16]

-

Analysis: Place the vials in the GasBench autosampler. The system automatically samples the headspace gas, separates the CO₂ from water vapor using a Nafion trap and a gas chromatography column, and introduces the purified CO₂ into the IRMS for isotopic analysis.[17]

4.3. CRDS Experimental Protocol

-

Sample Preparation: Similar to CF-IRMS, a known volume of the water sample is injected into a vial containing phosphoric acid to convert DIC to CO₂.[8]

-

CO₂ Extraction: The evolved CO₂ is then purged from the sample vial with a carrier gas (e.g., nitrogen or synthetic air) and flows towards the CRDS analyzer.

-

Analysis: The gas stream enters the optical cavity of the CRDS instrument. The analyzer measures the ring-down time at specific wavelengths for ¹²CO₂ and ¹³CO₂ to determine their concentrations and calculate the δ¹³C value.[8] The system can be automated for high-throughput analysis.[6]

Mandatory Visualizations

Caption: Workflow for δ¹³C-DIC analysis using GasBench-IRMS.

Caption: Workflow for δ¹³C-DIC analysis using CRDS.

Applications in Drug Development

In pharmaceutical research, stable isotope labeling, particularly with ¹³C, is a powerful tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3] By synthesizing a drug with one or more ¹³C atoms, its journey through a biological system can be traced with high precision using mass spectrometry.[2]

Key applications include:

-

Metabolic Pathway Identification: Tracking the ¹³C label allows for the identification of drug metabolites in complex biological matrices like plasma and urine.

-

Pharmacokinetic Studies: The use of ¹³C-labeled drugs enables accurate determination of pharmacokinetic parameters, such as bioavailability and clearance rates.[11]

-

Non-invasive Diagnostics: As exemplified by the ¹³C-Urea Breath Test, the metabolism of a ¹³C-labeled substrate can be monitored by measuring the isotopic composition of exhaled CO₂.[4][18] This non-invasive approach is particularly valuable in clinical trials.[1]

The analytical techniques described in this guide form the basis for detecting the ¹³C-labeled products of drug metabolism. The choice of technique depends on the specific requirements of the study, with CF-IRMS and CRDS offering high-throughput capabilities suitable for screening, while DI-IRMS provides the highest precision for reference measurements.

References

- 1. metsol.com [metsol.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Urea - Wikipedia [en.wikipedia.org]

- 6. ucalgary.ca [ucalgary.ca]

- 7. Proof-of-concept study on the suitability of 13C-urea as a marker substance for assessment of in vivo behaviour of oral colon-targeted dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotopic tracer | Radioactive, Stable, Trace Elements | Britannica [britannica.com]

- 10. nuclear.pharmacy.purdue.edu [nuclear.pharmacy.purdue.edu]

- 11. ovid.com [ovid.com]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. sciencelearn.org.nz [sciencelearn.org.nz]

- 14. ckisotopes.com [ckisotopes.com]

- 15. Isotopic analysis of Dissolved Inorganic Carbon in water samples. [integrativebiology.natsci.msu.edu]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbon isotope analysis in urea at high 13C-abundances using the 13/12CO2-breath test device FANci2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamics of Carbon Dioxide Dissolution in Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the dissolution of carbon dioxide (CO₂) in water. A thorough understanding of this process is critical in diverse fields, from climate science and geochemistry to pharmaceutical formulation and drug delivery. This document details the core thermodynamic parameters, experimental methodologies for their determination, and the key chemical equilibria involved.

Core Thermodynamic Principles

The dissolution of gaseous CO₂ into an aqueous solution is a complex process involving changes in enthalpy, entropy, and Gibbs free energy. These parameters dictate the spontaneity and extent of dissolution under varying conditions of temperature and pressure.

The overall process can be summarized by the following equilibrium:

CO₂(g) ⇌ CO₂(aq)

Upon dissolution, a small fraction of the aqueous CO₂ hydrates to form carbonic acid (H₂CO₃):

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

Carbonic acid is a weak diprotic acid that subsequently dissociates, establishing further equilibria:

H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)

HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

The thermodynamics of the initial dissolution step (CO₂(g) ⇌ CO₂(aq)) are of primary importance in determining the solubility of CO₂.

Enthalpy of Dissolution (ΔH_sol)

The dissolution of CO₂ in water is an exothermic process, meaning it releases heat.[1] Consequently, the standard enthalpy of solution (ΔH°_sol) is negative. This indicates that the formation of intermolecular bonds between CO₂ and water molecules is energetically favorable. As temperature increases, Le Chatelier's principle predicts that the equilibrium will shift to favor the endothermic direction (release of CO₂ gas), thus decreasing the solubility of CO₂.[2]

Entropy of Dissolution (ΔS_sol)

The transition of CO₂ from a highly disordered gaseous state to a more ordered dissolved state in a liquid results in a decrease in entropy.[3][4] The gas molecules become more constrained in their movement within the solvent cage. This negative entropy change (ΔS°_sol < 0) opposes the dissolution process.

Gibbs Free Energy of Dissolution (ΔG_sol)

The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔG_sol), which is related to the enthalpy and entropy changes by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Since the dissolution is exothermic (negative ΔH_sol) but results in a decrease in order (negative ΔS_sol), the spontaneity of the process is temperature-dependent. At lower temperatures, the favorable enthalpy term dominates, leading to a negative ΔG_sol and spontaneous dissolution. As the temperature increases, the unfavorable entropy term ( -TΔS_sol) becomes more significant, making ΔG_sol less negative and reducing the solubility.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic parameters for the dissolution of CO₂ in water.

Table 1: Standard Thermodynamic Parameters for CO₂ Dissolution and Carbonic Acid Formation at 298.15 K (25 °C)

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Reference |

| CO₂(g) → CO₂(aq) | -19.57 | -92.5 | 8.76 | [1] |

| CO₂(aq) + H₂O(l) → H₂CO₃(aq) | -0.02 | -0.10 | 0.03 | [5] |

| Overall: CO₂(g) + H₂O(l) → H₂CO₃(aq) | -19.59 | -92.6 | 8.79 | |

| H₂CO₃(aq) → H⁺(aq) + HCO₃⁻(aq) (pKa₁) | 7.6 | -96.2 | 36.3 | |

| HCO₃⁻(aq) → H⁺(aq) + CO₃²⁻(aq) (pKa₂) | 14.9 | -142.3 | 57.3 |

Note: Values for the overall reaction and dissociation steps are calculated from the provided data and fundamental thermodynamic relationships.

Table 2: Henry's Law Constant (k_H) for CO₂ in Water at Various Temperatures

Henry's Law describes the relationship between the partial pressure of a gas above a liquid and the concentration of the gas dissolved in the liquid. For CO₂, it is expressed as:

[CO₂(aq)] = k_H × P_CO₂

where:

-

[CO₂(aq)] is the molar concentration of dissolved CO₂ (mol/L)

-

k_H is the Henry's Law constant (mol/L·atm)

-

P_CO₂ is the partial pressure of CO₂ in the gas phase (atm)

| Temperature (°C) | Temperature (K) | k_H (mol/L·atm) |

| 0 | 273.15 | 0.0768 |

| 10 | 283.15 | 0.0555 |

| 20 | 293.15 | 0.0410 |

| 25 | 298.15 | 0.0340 |

| 30 | 303.15 | 0.0290 |

| 40 | 313.15 | 0.0230 |

| 50 | 323.15 | 0.0190 |

Data compiled from various sources, reflecting the general trend of decreasing solubility with increasing temperature.[6][7]

Experimental Protocols

Accurate determination of the thermodynamic parameters for CO₂ dissolution relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Calorimetry for Enthalpy of Solution

Objective: To measure the heat released or absorbed (enthalpy change) when a known amount of CO₂ dissolves in a known amount of water.

Methodology:

-

Calorimeter Setup: A constant-pressure calorimeter, such as a coffee-cup calorimeter, is assembled. This consists of two nested polystyrene cups with a lid containing holes for a thermometer and a gas inlet tube.[8][9]

-

Initial Conditions: A known volume of deionized water is placed in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.[9]

-

Gas Dissolution: A stream of pure CO₂ gas is bubbled through the water at a constant, known flow rate for a specific duration. The gas should be pre-equilibrated to the same temperature as the water to minimize heat exchange not related to dissolution.

-

Temperature Measurement: The temperature of the solution is monitored continuously throughout the gas dissolution process. The final temperature (T_final) is recorded after the gas flow is stopped and the temperature has stabilized.

-

Mass Determination: The final mass of the solution (water + dissolved CO₂) is determined.

-

Calculation:

-

The heat absorbed by the solution (q_soln) is calculated using the formula: q_soln = m_soln × c_s × ΔT where m_soln is the mass of the solution, c_s is the specific heat capacity of the solution (assumed to be that of water, 4.184 J/g·°C), and ΔT = T_final - T_initial.

-

The heat absorbed by the calorimeter (q_cal) is calculated using: q_cal = C_cal × ΔT where C_cal is the calorimeter constant, determined in a separate calibration experiment.

-

The total heat change for the reaction (q_rxn) is: q_rxn = - (q_soln + q_cal)

-

The enthalpy of solution (ΔH_sol) is then determined by dividing q_rxn by the number of moles of CO₂ dissolved.

-

Gravimetric Method for Solubility Determination

Objective: To determine the solubility of CO₂ in water by measuring the mass increase of the solvent.

Methodology:

-

Sample Preparation: A known mass of deionized water is placed in a sealed, high-pressure vessel. The vessel and its contents are weighed accurately.

-

Pressurization: The vessel is pressurized with CO₂ gas to the desired pressure. The system is then agitated (e.g., by rocking or stirring) to facilitate dissolution and ensure equilibrium is reached. The temperature is maintained at a constant value.

-

Equilibrium and Measurement: Once the pressure inside the vessel stabilizes, indicating that no more gas is dissolving, the vessel is re-weighed.

-

Calculation:

-

The mass of dissolved CO₂ is the difference between the final and initial mass of the vessel and its contents.

-

The solubility can then be expressed in various units, such as grams of CO₂ per 100 g of water or as a mole fraction.

-

Infrared (IR) Spectroscopy for aualysis of CO₂ Hydration

Objective: To qualitatively and quantitatively analyze the dissolved CO₂ and its hydration products (e.g., carbonic acid, bicarbonate).

Methodology:

-

Sample Cell: A specialized high-pressure IR cell with windows transparent to infrared radiation (e.g., ZnSe) is used. A thin film of the aqueous solution is created within the cell to minimize the strong IR absorbance of water.[10]

-

CO₂ Introduction: The cell is filled with the aqueous solution and then pressurized with CO₂ to the desired pressure.

-

Spectral Acquisition: An IR spectrum of the sample is recorded. The characteristic absorption bands for dissolved CO₂, carbonic acid, and bicarbonate are monitored. For example, the asymmetric stretch of dissolved CO₂ appears around 2340 cm⁻¹.

-

Data Analysis: The absorbance of the characteristic peaks can be related to the concentration of the respective species using the Beer-Lambert law, allowing for a quantitative analysis of the chemical equilibria.

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical equilibria and a typical experimental workflow for studying CO₂ dissolution.

Caption: Chemical equilibria of CO₂ in water.

Caption: Experimental workflows for thermodynamic analysis.

Conclusion

The dissolution of carbon dioxide in water is a thermodynamically controlled process with significant implications for scientific research and industrial applications. The exothermic nature of the dissolution is counteracted by a decrease in entropy, leading to a temperature-dependent solubility. Accurate measurement of the enthalpy, entropy, and Gibbs free energy changes, through techniques such as calorimetry, gravimetric analysis, and spectroscopy, is essential for a complete understanding and prediction of this fundamental chemical process. The equilibria established upon dissolution are critical for understanding the chemistry of aqueous CO₂ solutions, including the formation and dissociation of carbonic acid. This guide provides a foundational framework for professionals engaged in research and development where the thermodynamics of CO₂ dissolution are a key consideration.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. co2-cato.org [co2-cato.org]

- 3. homework.study.com [homework.study.com]

- 4. chembase.lk [chembase.lk]

- 5. you-iggy.com [you-iggy.com]

- 6. The Henry's law constant for CO2 in water at 25 °C is 3.1x10^-2 - Brown 14th Edition Ch 18 Problem 89 [pearson.com]

- 7. Measuring the Henry's Law Constant for Carbon Dioxide and Water with UV-visible Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lab Procedure [chem.fsu.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. Infrared Spectroscopy of Carbon Dioxide Hydration | Explore Technologies [techfinder.stanford.edu]

The Inverse Relationship Between Temperature and Carbon Dioxide Solubility: A Technical Guide to Henry's Law

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Henry's Law and its application to the solubility of carbon dioxide (CO2) in water at varying temperatures. A thorough understanding of this relationship is critical in numerous scientific and industrial fields, including pharmaceutical formulation, environmental science, and chemical engineering. This document offers a compilation of quantitative data, detailed experimental protocols for determining CO2 solubility, and visualizations to elucidate key concepts and processes.

Core Principle: Henry's Law

Henry's Law states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[1][2] The proportionality factor is known as Henry's Law constant (kH). For the dissolution of CO2 in water, this relationship is fundamental. However, the solubility of CO2 in water is inversely affected by temperature; as the temperature of the water increases, the solubility of CO2 decreases.[3]

Quantitative Data: Henry's Law Constants for CO2 in Water

The following table summarizes the Henry's Law constant (kH) for carbon dioxide in water at various temperatures. These constants are crucial for calculating the solubility of CO2 under different experimental and industrial conditions. The data has been compiled from various sources and standardized for comparison.

| Temperature (°C) | Temperature (K) | Henry's Law Constant (kH) (mol·kg⁻¹·bar⁻¹) |

| 0 | 273.15 | 0.076 |

| 10 | 283.15 | 0.056 |

| 20 | 293.15 | 0.042 |

| 25 | 298.15 | 0.034 |

| 30 | 303.15 | 0.032 |

| 40 | 313.15 | 0.026 |

| 50 | 323.15 | 0.021 |

| 60 | 333.15 | 0.017 |

The temperature dependence of the Henry's Law constant can be described by the van 't Hoff equation.[4] For many gases dissolved in water, including CO2, the solubility constant goes through a minimum, which for CO2 is above 120°C.[2]

Experimental Protocols for Determining CO2 Solubility

Accurate determination of CO2 solubility is essential for validating theoretical models and for practical applications. The following outlines a common experimental methodology based on the principle of a static synthetic method coupled with pressure and temperature monitoring.

Objective: To determine the solubility of carbon dioxide in water at a specific temperature and pressure.

Materials and Apparatus:

-

High-pressure equilibrium cell or reactor vessel equipped with a magnetic stirrer.

-

High-precision pressure transducer.

-

Temperature controller (e.g., water bath or heating jacket) and a calibrated thermometer.

-

CO2 gas cylinder of known purity.

-

Vacuum pump.

-

Gas-tight syringes or a gas injection system.

-

Degassed, purified water.

-

Data acquisition system to log pressure and temperature.

Methodology:

-

System Preparation:

-

Thoroughly clean and dry the equilibrium cell.

-

Evacuate the entire apparatus using the vacuum pump to remove any residual gases.[5]

-

Introduce a precisely known volume or mass of degassed, purified water into the equilibrium cell.

-

-

Degassing of the Solvent:

-

To ensure that no dissolved gases are present in the water prior to the experiment, a degassing procedure is crucial. This can be achieved by stirring the water under vacuum for an extended period.[5][6] The process should be repeated until the measured pressure equals the vapor pressure of the water at the experimental temperature.[5]

-

-

Temperature Equilibration:

-

Bring the equilibrium cell to the desired experimental temperature using the temperature controller.

-

Allow sufficient time for the temperature of the water and the headspace to stabilize. The temperature should be monitored continuously.

-

-

Gas Injection and Dissolution:

-

Introduce a known amount of CO2 gas into the equilibrium cell. This can be done by injecting a known volume of gas at a known temperature and pressure, or by directly measuring the mass of gas added.

-

Start the magnetic stirrer to facilitate the dissolution of CO2 into the water. The stirring should be vigorous enough to create a large gas-liquid interfacial area but not so vigorous as to cause foaming or splashing.

-

-

Equilibrium Attainment and Data Collection:

-

Monitor the pressure inside the equilibrium cell. As the CO2 dissolves, the pressure will decrease and eventually stabilize.

-

Equilibrium is considered to be reached when the pressure remains constant over a significant period.

-

Record the final equilibrium pressure and temperature.

-

-

Calculation of Solubility:

-

The amount of dissolved CO2 can be calculated from the initial and final pressures, the volumes of the gas and liquid phases, and the temperature, using an appropriate equation of state for the gas phase (e.g., the ideal gas law for low pressures or a more complex model like the Peng-Robinson equation of state for higher pressures).

-

The solubility can then be expressed in various units, such as mole fraction, molality, or grams of CO2 per 100 g of water.

-

Visualizations

Logical Relationship: Temperature and CO2 Solubility

The following diagram illustrates the fundamental inverse relationship between temperature and the solubility of CO2 in water, as described by Henry's Law.

References

speciation of dissolved inorganic carbon in aquatic systems

An In-depth Technical Guide on the Speciation of Dissolved Inorganic Carbon in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, measurement techniques, and influencing factors governing the speciation of dissolved inorganic carbon (DIC) in aquatic systems. Understanding the intricate balance between the different forms of DIC is crucial for a wide range of scientific disciplines, from oceanography and limnology to environmental chemistry and drug development, where carbonate buffering systems can play a significant role.

Dissolved inorganic carbon in water exists as a dynamic equilibrium between four primary species: dissolved carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). The total DIC is the sum of these species:

DIC = [CO₂(aq)] + [H₂CO₃] + [HCO₃⁻] + [CO₃²⁻]

The interchange between these species is governed by a series of acid-base reactions, with the relative proportions of each being highly dependent on the pH of the water.[1]

The key chemical equilibria are as follows:

-

Gas Dissolution (Henry's Law): The dissolution of atmospheric CO₂ into water. CO₂(g) ⇌ CO₂(aq)

-

Carbonic Acid Formation: The hydration of dissolved CO₂ to form carbonic acid. CO₂(aq) + H₂O ⇌ H₂CO₃

-

First Dissociation: The dissociation of carbonic acid to bicarbonate. H₂CO₃ ⇌ H⁺ + HCO₃⁻

-

Second Dissociation: The dissociation of bicarbonate to carbonate. HCO₃⁻ ⇌ H⁺ + CO₃²⁻

The equilibrium constants for these reactions (KH for Henry's Law, K₁ for the first dissociation, and K₂ for the second dissociation) are fundamental to understanding DIC speciation.

Signaling Pathway of Carbonate System Equilibria

The following diagram illustrates the relationships between the different DIC species and the influence of hydrogen ions (pH).

Factors Influencing DIC Speciation

The speciation of DIC is primarily controlled by four key environmental parameters: pH, temperature, salinity, and pressure.

pH

pH is the master variable controlling the relative abundance of the carbonate species.

-

At low pH (< 6.3), dissolved CO₂ and carbonic acid are the dominant forms.

-

In the mid-pH range (6.3 to 10.3), bicarbonate is the most abundant species.

-

At high pH (> 10.3), carbonate becomes the dominant form.

Temperature, Salinity, and Pressure

Temperature, salinity, and pressure primarily affect the equilibrium constants (KH, K₁, and K₂).[2]

-

Temperature: The solubility of CO₂ decreases with increasing temperature. The dissociation constants of carbonic acid also vary with temperature.[3]

-

Salinity: Increasing salinity generally decreases the solubility of CO₂ and affects the activity of the ions in solution, thereby altering the equilibrium constants.[4]

-

Pressure: Increasing pressure increases the solubility of CO₂ in water.

Logical Relationship of Influencing Factors

The following diagram illustrates how these environmental factors influence the carbonate system.

Quantitative Data

The following tables summarize key quantitative data related to DIC speciation.

Table 1: Equilibrium Constants for the Carbonate System in Seawater (S=35, T=25°C, P=1 atm)

| Constant | Value | Reference |

| Henry's Law Constant (K₀) | 10⁻¹⁵²⁴ mol kg⁻¹ atm⁻¹ | [3] |

| First Dissociation Constant (K₁) | 10⁻⁵⁸⁴⁰¹ | [5] |

| Second Dissociation Constant (K₂) | 10⁻⁸⁹⁶³⁶ | [5] |

Table 2: Equations for Temperature and Salinity Dependence of Equilibrium Constants

| Constant | Equation (T in Kelvin, S in Salinity) | Reference |

| pK₁ | -43.6977 - 0.0129037S + 1.364e-4S² + 2885.378/T + 7.045159ln(T) | [6] |

| pK₂ | -452.0940 + 13.142162S - 8.101e-4S² + 21263.61/T + 68.483143ln(T) + (-581.4428S + 0.259601S²)/T - 1.967035Sln(T) | [6] |

Table 3: Typical Concentrations of Dissolved Inorganic Carbon Species in Aquatic Systems

| Aquatic System | DIC (µmol kg⁻¹) | Predominant Species | pH Range |

| Freshwater Rivers | 100 - 10,000 | HCO₃⁻ | 6.5 - 8.5 |

| Freshwater Lakes | 20 - 5,000 | HCO₃⁻ | 6.5 - 9.0 |

| Coastal Waters | 1800 - 2200 | HCO₃⁻ | 7.8 - 8.3 |

| Open Ocean Surface | 1800 - 2300 | HCO₃⁻ | 8.0 - 8.3 |

| Open Ocean Deep | 2200 - 2400 | HCO₃⁻ | 7.6 - 8.0 |

Experimental Protocols

Accurate determination of DIC and its speciation requires precise analytical methods. The following sections detail the protocols for key experimental techniques.

Determination of Total Alkalinity by Potentiometric Titration (Open-Cell)

Total alkalinity (TA) is a measure of the buffering capacity of water and is a crucial parameter for calculating DIC speciation.

Principle: A known volume of water is titrated with a standardized strong acid. The endpoint of the titration, where all bicarbonate and carbonate ions are neutralized, is determined by monitoring the pH change.

Experimental Workflow:

-

Apparatus:

-

High-precision automatic titrator or manual titration setup with a pH meter and a magnetic stirrer.

-

Temperature-controlled titration cell.

-

Calibrated burette.

-

-

Reagents:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

pH buffer solutions for calibration (pH 4, 7, and 10).

-

-

Procedure:

-

Calibrate the pH electrode using the buffer solutions.

-

Pipette a precise volume of the water sample into the titration cell.

-

Start the stirrer and allow the sample to reach thermal equilibrium.

-

Titrate the sample with the standardized HCl, recording the pH and the volume of titrant added at regular intervals.

-

Continue the titration past the bicarbonate endpoint (around pH 4.5).

-

-

Data Analysis:

-

The equivalence point is determined using a Gran plot or by calculating the derivative of the titration curve.

-

Total alkalinity is calculated based on the volume of acid consumed to reach the equivalence point.

-

Determination of Total Dissolved Inorganic Carbon by Coulometry

This method provides a highly accurate and precise measurement of total DIC.

Principle: The water sample is acidified to convert all DIC species to CO₂. The evolved CO₂ is then swept into a coulometric cell where it reacts with a solution of ethanolamine (B43304), causing a color change in an indicator. The coulometer then generates a current to titrate the acid formed, and the total charge passed is proportional to the amount of CO₂.[4][8]

Experimental Workflow:

Detailed Methodology: [9]

-

Apparatus:

-

Automated DIC analyzer with a coulometer.

-

Sample stripping chamber.

-

CO₂-free carrier gas supply.

-

-

Reagents:

-

Phosphoric acid (H₃PO₄) for sample acidification.

-

Coulometer cell solutions (containing ethanolamine and an indicator).

-

Certified reference materials for calibration.

-

-

Procedure:

-

Calibrate the instrument using certified reference materials.

-

Inject a known volume of the water sample into the stripping chamber containing phosphoric acid.

-

The evolved CO₂ is carried by the gas stream into the coulometric cell.

-

The coulometer automatically titrates the generated acid and records the total charge.

-

-

Data Analysis:

-

The instrument's software calculates the total DIC concentration based on the integrated current and the sample volume.

-

Determination of Dissolved Inorganic Carbon by Gas Chromatography (GC)

This method is suitable for the analysis of DIC, particularly when speciation of other dissolved gases is also of interest.

Principle: A water sample is acidified in a sealed vial to drive all DIC into the headspace as CO₂. An aliquot of the headspace gas is then injected into a gas chromatograph, where the CO₂ is separated from other gases and quantified by a detector.[10]

Experimental Workflow:

Detailed Methodology: [10]

-

Apparatus:

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD, or Isotope Ratio Mass Spectrometer - IRMS).

-

Headspace autosampler.

-

Sealed vials with septa.

-

-

Reagents:

-

Phosphoric acid (H₃PO₄).

-

Standard solutions of sodium bicarbonate for calibration.

-

-

Procedure:

-

Prepare a calibration curve using standard solutions of known DIC concentration.

-

Place a precise volume of the water sample into a vial.

-

Add phosphoric acid to the vial and immediately seal it.

-

Allow the vials to equilibrate (e.g., by shaking at a constant temperature).

-

The autosampler injects a sample of the headspace gas into the GC.

-

-

Data Analysis:

-

The peak area of the CO₂ is measured and compared to the calibration curve to determine the concentration of DIC in the original sample.

-

Conclusion

The speciation of dissolved inorganic carbon is a fundamental aspect of the chemistry of natural and engineered aquatic systems. A thorough understanding of the governing equilibria and the factors that influence them, coupled with the application of precise analytical techniques, is essential for researchers and scientists across various fields. This guide provides the foundational knowledge and practical protocols to aid in the accurate characterization of the carbonate system in aquatic environments.

References

- 1. pmel.noaa.gov [pmel.noaa.gov]

- 2. global.oup.com [global.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ncei.noaa.gov [ncei.noaa.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 7. umces.edu [umces.edu]

- 8. ioccp.org [ioccp.org]

- 9. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 10. Dissolved Inorganic Carbon δ13C Analysis | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]

The Influence of Pressure on Carbon Dioxide Solubility in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of pressure on the solubility of carbon dioxide (CO2) in water. A thorough understanding of this relationship is critical in numerous scientific and industrial applications, including pharmaceutical manufacturing, beverage carbonation, and geological carbon sequestration. This document outlines the fundamental principles, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying concepts.

Core Principle: Henry's Law

The solubility of a gas in a liquid is fundamentally governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[1][2][3] For carbon dioxide in water, this relationship can be expressed as:

C = kH * P

Where:

-

C is the concentration of dissolved CO2 in water (typically in mol/L).

-

kH is the Henry's Law constant for CO2 in water, which is dependent on temperature.[1][4]

-

P is the partial pressure of the CO2 gas above the water (typically in atmospheres).

This direct proportionality means that as the pressure of carbon dioxide gas increases, its solubility in water also increases.[5][6][7] This principle is the cornerstone of understanding and predicting the behavior of CO2 in aqueous solutions under various pressure conditions.

Quantitative Data: Solubility of CO2 in Water at Various Pressures and Temperatures

The following tables summarize the solubility of carbon dioxide in water at different pressures and temperatures, compiled from various experimental studies.

Table 1: Solubility of Carbon Dioxide (mole fraction x 1000) in Water at Various Partial Pressures and Temperatures [8]

| Temperature (°C) | 5 kPa | 10 kPa | 20 kPa | 30 kPa | 40 kPa | 50 kPa | 100 kPa |

| 0 | 0.067 | 0.135 | 0.269 | 0.404 | 0.538 | 0.671 | 1.337 |

| 5 | 0.056 | 0.113 | 0.226 | 0.338 | 0.451 | 0.564 | 1.123 |

| 10 | 0.048 | 0.096 | 0.191 | 0.287 | 0.382 | 0.477 | 0.950 |

| 15 | 0.041 | 0.082 | 0.164 | 0.245 | 0.327 | 0.409 | 0.814 |

| 20 | 0.035 | 0.071 | 0.141 | 0.212 | 0.283 | 0.353 | 0.704 |

| 25 | 0.031 | 0.062 | 0.123 | 0.185 | 0.247 | 0.308 | 0.614 |

| 30 | 0.027 | 0.054 | 0.109 | 0.163 | 0.218 | 0.271 | 0.541 |

| 35 | 0.024 | 0.048 | 0.097 | 0.145 | 0.193 | 0.242 | 0.481 |

| 40 | 0.022 | 0.043 | 0.087 | 0.130 | 0.173 | 0.216 | 0.431 |

| 50 | 0.018 | 0.036 | 0.071 | 0.107 | 0.142 | 0.178 | 0.354 |

Table 2: High-Pressure Solubility of Carbon Dioxide in Water [9][10]

| Temperature (°C) | Pressure (atm) | Solubility (g CO2 / 100g H2O) |

| 50 | 25 | 0.48 |

| 50 | 50 | 0.88 |

| 50 | 100 | 1.55 |

| 50 | 200 | 2.50 |

| 50 | 400 | 3.55 |

| 50 | 700 | 4.55 |

| 75 | 25 | 0.42 |

| 75 | 50 | 0.78 |

| 75 | 100 | 1.35 |

| 75 | 200 | 2.10 |

| 75 | 400 | 2.90 |

| 75 | 700 | 3.70 |

| 100 | 50 | 0.65 |

| 100 | 100 | 1.10 |

| 100 | 200 | 1.70 |

| 100 | 400 | 2.40 |

| 100 | 700 | 3.10 |

Experimental Protocols for Measuring CO2 Solubility

Several experimental methods are employed to measure the solubility of carbon dioxide in water under pressure. A common approach is the volumetric method, which involves bringing a known volume of water into contact with a known volume of CO2 at a specific temperature and pressure.[11] The change in the gas volume after equilibrium is reached allows for the calculation of the amount of dissolved gas.

A more detailed experimental protocol based on a pressure-decay method is outlined below:

Objective: To determine the solubility of CO2 in deionized water at a given temperature and various pressures.

Apparatus:

-

A high-pressure equilibrium vessel equipped with a magnetic stirrer.

-

A gas burette or piston-cylinder arrangement for precise gas volume measurement.

-

A pressure transducer for accurate pressure readings.

-

A temperature controller and a constant-temperature bath.

-

A vacuum pump for degassing the solvent.

Procedure:

-

Degassing the Solvent: A known volume of deionized water is placed in the equilibrium vessel. The vessel is then connected to a vacuum line, and the water is degassed by applying a vacuum and stirring for a sufficient period to remove any dissolved gases.[11] This process is typically repeated until the measured pressure equals the vapor pressure of the water at the experimental temperature.[11]

-

Gas Introduction: The degassed water is brought to the desired experimental temperature in the constant-temperature bath. Carbon dioxide gas is then slowly introduced into the equilibrium vessel from the gas burette.

-

Equilibration: The system is allowed to equilibrate at the desired pressure. The magnetic stirrer ensures thorough mixing of the gas and liquid phases to facilitate dissolution and reach equilibrium.

-

Measurement: Once the pressure inside the vessel stabilizes, indicating that equilibrium has been reached, the final volume of the gas in the burette is recorded.

-

Calculation: The amount of dissolved CO2 is determined by the difference between the initial and final volumes of the gas in the burette, taking into account the temperature, pressure, and the ideal gas law or a more suitable equation of state.

Visualizing the Concepts

The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.

Caption: The direct relationship between CO2 partial pressure and its solubility in water as described by Henry's Law.

Caption: A generalized workflow for the experimental determination of CO2 solubility in water under pressure.

When carbon dioxide dissolves in water, it forms carbonic acid, which then dissociates into bicarbonate and hydrogen ions. This equilibrium is also influenced by pressure.

Caption: The chemical equilibrium of carbon dioxide in water, initiated by pressure-driven dissolution.

References

- 1. The Henry's law constant for CO2 in water at 25 °C is 3.1x10^-2 - Brown 14th Edition Ch 18 Problem 89 [pearson.com]

- 2. blog.orendatech.com [blog.orendatech.com]

- 3. quora.com [quora.com]

- 4. Carbon dioxide [webbook.nist.gov]

- 5. Impact of pressure, salt concentration, and temperature on the convective dissolution of carbon dioxide in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. eq.uc.pt [eq.uc.pt]

Methodological & Application

Application Notes and Protocols for Preparing CO₂-Saturated Water for Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of pH is paramount for the successful in vitro cultivation of mammalian cells. The physiological pH of most normal tissues is tightly regulated between 7.2 and 7.4, and deviations from this range can adversely affect cell growth, metabolism, and overall function.[1] The most common method for maintaining a stable pH in cell culture media is the use of a bicarbonate-based buffering system in conjunction with a controlled carbon dioxide (CO₂) environment.[1][2] This system mimics the physiological buffering mechanism found in the blood.

This document provides detailed application notes and protocols for the preparation of CO₂-saturated water for use in reconstituting powdered cell culture media. This approach ensures the initial pH of the reconstituted media is within the desired physiological range, minimizing pH fluctuations when the media is subsequently equilibrated in a CO₂ incubator.

The Role of CO₂ in pH Regulation of Cell Culture Media

The bicarbonate buffering system relies on the chemical equilibrium between dissolved CO₂, carbonic acid (H₂CO₃), bicarbonate ions (HCO₃⁻), and hydrogen ions (H⁺):

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ [3][4]

The pH of the cell culture medium is a function of the ratio of the concentration of bicarbonate ions to the concentration of dissolved CO₂. This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀([HCO₃⁻] / [dissolved CO₂]) [4][5][6]

For the bicarbonate buffer system in cell culture media at 37°C, the pKa of carbonic acid is approximately 6.1.[4][6] The concentration of dissolved CO₂ is determined by the partial pressure of CO₂ in the gas phase (incubator atmosphere) and the solubility of CO₂ in the medium. By controlling the concentration of sodium bicarbonate (NaHCO₃) in the medium and the percentage of CO₂ in the incubator, a stable physiological pH can be maintained.[1][2]

Quantitative Data for Bicarbonate-Buffered Media

The optimal CO₂ concentration in an incubator is dependent on the sodium bicarbonate concentration in the cell culture medium. The following tables provide a summary of these relationships for commonly used cell culture media.

| Media Type | Sodium Bicarbonate (NaHCO₃) Concentration (g/L) | Sodium Bicarbonate (NaHCO₃) Concentration (mM) | Recommended CO₂ in Incubator (%) | Expected Physiological pH Range |

| DMEM | 3.7 | 44 | 10 | 7.2 - 7.4[2][7] |

| EMEM (with Earle's Salts) | 2.2 | 26 | 5 | 7.2 - 7.4[2] |

| RPMI-1640 | 2.0 | 23.8 | 5 | 7.2 - 7.4 |

| Ham's F-12 | 1.176 | 14 | 5 | 7.2 - 7.4 |

Table 1: Recommended CO₂ Concentrations for Common Cell Culture Media.

| CO₂ in Gas Phase (%) | Dissolved CO₂ (mM) at 37°C |

| 5 | 1.5 |

| 10 | 3.0 |

Table 2: Approximate Dissolved CO₂ Concentration in Water at 37°C and 1 atm. This is calculated using Henry's Law, where the Henry's constant for CO₂ in water at 37°C is approximately 3.0 x 10⁻² mol/L·atm.[2][7]

Experimental Protocols

Protocol 1: Preparation of Sterile CO₂-Saturated Water

This protocol describes the aseptic saturation of cell culture grade water with CO₂ gas.

Materials:

-

Cell culture grade water (e.g., WFI, ultra-pure water)

-

Sterile, sealed glass bottle or a sterile, disposable bioreactor bag with a gas inlet and outlet

-

CO₂ gas cylinder with a regulator

-

Sterile tubing

-

Peristaltic pump (optional, for circulation)

-

Laminar flow hood or biosafety cabinet

Procedure:

-

Sterilization: Autoclave the receiving vessel (glass bottle with loosened cap or bioreactor bag) and all tubing. Ensure the gas filter is sterile and rated for gas filtration.

-

Aseptic Assembly: In a laminar flow hood, aseptically connect the CO₂ gas cylinder to the sterile gas filter using appropriate tubing. Connect the outlet of the filter to the gas inlet of the sterile receiving vessel.

-

Filling the Vessel: Aseptically transfer the desired volume of cell culture grade water into the sterile vessel, leaving a headspace of at least 20%.

-

CO₂ Sparging:

-

Set the CO₂ gas regulator to a low flow rate (e.g., 0.1-0.2 L/min for a 1 L vessel) to gently bubble the gas through the water. Aseptic sparging can be achieved by introducing the CO₂ through a sterile submerged tube or by using a bubble-free membrane gas exchanger for more gentle aeration.[11][12]

-

Ensure the gas outlet is also protected by a sterile filter to maintain sterility.

-

Continue sparging for at least 30-60 minutes at room temperature to ensure saturation. For larger volumes, a longer duration or increased flow rate may be necessary.

-

-

Equilibration: After sparging, clamp the tubing and disconnect the gas supply. Allow the CO₂-saturated water to equilibrate at the desired storage temperature (e.g., 2-8°C or room temperature) for a few hours before use.

-

Storage: Store the CO₂-saturated water in the sealed, sterile container at 2-8°C for up to one week.

Protocol 2: Quality Control of CO₂-Saturated Water

1. pH Measurement:

-

Aseptically withdraw a small aliquot of the CO₂-saturated water.

-

Measure the pH using a calibrated pH meter. The expected pH of water saturated with CO₂ at atmospheric pressure is acidic, typically between 4.5 and 5.5.

2. Dissolved CO₂ Measurement (Optional):

-

If available, use an in-line or at-line dissolved CO₂ sensor to confirm saturation.[1][2][3][13][14] These sensors typically use a silicone membrane permeable to CO₂ and a pH-sensitive dye or an electrochemical sensor to measure the partial pressure of dissolved CO₂.[2][14]

-

Calibrate the sensor according to the manufacturer's instructions.

3. Sterility Testing:

-

Perform sterility testing on the prepared CO₂-saturated water to ensure the absence of microbial contamination.

-

Membrane Filtration Method: This is the preferred method for aqueous solutions.[15][16][17]

-

Filter a representative sample (e.g., 100 mL) through a sterile 0.45 µm membrane filter.[16][17]

-

Aseptically transfer the filter membrane to plates of Tryptic Soy Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi).

-

Incubate the plates at 30-35°C (for bacteria) and 20-25°C (for fungi) for at least 14 days, observing for any microbial growth.[18]

-

Protocol 3: Reconstitution of Powdered Cell Culture Media

Materials:

-

Powdered cell culture medium

-

Sterile CO₂-saturated water

-

Sodium bicarbonate (NaHCO₃), cell culture grade

-

Sterile graduated cylinders and beakers

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm filter unit for final media sterilization

-

Laminar flow hood or biosafety cabinet

Procedure:

-

Preparation: In a laminar flow hood, place a sterile beaker containing a sterile magnetic stir bar on a stir plate.

-

Dissolving the Powder:

-

Measure approximately 90% of the final required volume of sterile CO₂-saturated water into the beaker.

-

With gentle stirring, slowly add the powdered cell culture medium. Avoid clumping.

-

Rinse the inside of the powder container with a small amount of the CO₂-saturated water to ensure all the powder is transferred.

-

-

Addition of Sodium Bicarbonate:

-

Weigh the required amount of sodium bicarbonate and add it to the solution. Stir until completely dissolved.

-

-

pH Adjustment (if necessary):

-

The use of CO₂-saturated water should bring the initial pH close to the desired range.

-

If minor adjustments are needed, use sterile 1N HCl or 1N NaOH. It is advisable to adjust the pH to 0.1-0.3 units below the final desired pH, as sterile filtration can slightly increase the pH.

-

-

Final Volume Adjustment: Add sterile CO₂-saturated water to reach the final volume.

-

Sterile Filtration:

-

Aseptically filter the reconstituted medium through a sterile 0.22 µm filter unit into a sterile storage bottle.[19]

-

-

Storage: Store the sterile, reconstituted medium at 2-8°C, protected from light.

Signaling Pathways and Logical Relationships

CO₂/Bicarbonate and pH-Sensing Signaling Pathways

Changes in extracellular and intracellular pH, as well as bicarbonate concentration, can trigger specific signaling cascades within the cell. Two key pathways are the soluble adenylyl cyclase (sAC) pathway and the pH-sensing G-protein coupled receptor (GPCR) pathway.

Caption: CO₂/Bicarbonate and pH-Sensing Signaling Pathways in Mammalian Cells.

Description of Signaling Pathways:

-

Soluble Adenylyl Cyclase (sAC) Pathway: Intracellular bicarbonate (HCO₃⁻), which is in equilibrium with dissolved CO₂, directly activates soluble adenylyl cyclase (sAC).[20] sAC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][21] cAMP, a ubiquitous second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to changes in gene expression, metabolism, and other cellular processes.[1][22]

-

pH-Sensing G-Protein Coupled Receptor (GPCR) Pathway: A class of GPCRs, including GPR4, OGR1 (GPR68), and TDAG8 (GPR65), can directly sense extracellular protons (H⁺), becoming activated under acidic conditions.[20][23][24][25] Upon activation, these receptors couple to various G-proteins, such as Gs and Gq.[20][24] Gs activation stimulates transmembrane adenylyl cyclase (tmAC) to produce cAMP, while Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[24] These second messengers trigger downstream signaling cascades that can influence cellular processes like proliferation, inflammation, and angiogenesis.[25]

Experimental Workflow: Preparing Media with CO₂-Saturated Water

Caption: Workflow for Preparing Cell Culture Media using CO₂-Saturated Water.

Conclusion

The preparation of CO₂-saturated water for reconstituting powdered cell culture media is a proactive approach to ensure initial pH stability and minimize the time required for media equilibration in a CO₂ incubator. By following the detailed protocols for preparation, quality control, and media reconstitution outlined in this document, researchers can enhance the consistency and reliability of their cell culture experiments. Understanding the underlying principles of the bicarbonate buffering system and the cellular signaling pathways responsive to CO₂ and pH will further empower researchers to optimize their cell culture conditions for robust and reproducible results.

References

- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel approach to noninvasive monitoring of dissolved carbon dioxide in small-scale cell culture processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissolved CO2 Measurement in Cell Culture: Integrating Inline CO2 Sensor [optimalbiotech.com]

- 4. rk.md [rk.md]

- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalrph.com [globalrph.com]

- 7. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]

- 8. parker.com [parker.com]

- 9. Carbon Dioxide (CO2) Filtration for Cider & Perry Production | Pall Corporation [pall.com]

- 10. micropure.com [micropure.com]

- 11. Bubble-Free Sparging & Aeration Control in Bioreactors: Gentle Agitation, Effective Gassing & CO2 Stripping | PermSelect-MedArray [permselect.com]

- 12. Aeration in Cell Culture Bioreactors with Bubble-Free Sparging: Bioreactor CO2 & O2 Control | PermSelect-MedArray [permselect.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. bluesens.com [bluesens.com]

- 15. rocker.com.tw [rocker.com.tw]

- 16. Pruebas de esterilidad [sigmaaldrich.com]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. criver.com [criver.com]

- 19. Sterile Filtration | Sartorius [sartorius.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Soluble adenylyl cyclase-mediated cAMP signaling and the putative role of PKA and EPAC in cerebral mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Established and potential physiological roles of bicarbonate-sensing soluble adenylyl cyclase (sAC) in aquatic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Physiological relevance of proton-activated GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Carbonated Water in Controlled pH Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precise control of pH is a critical parameter in a vast array of biological and chemical experiments, profoundly influencing enzyme activity, cell viability, drug solubility, and the stability of therapeutic compounds.[1][2] While traditional buffer systems are widely used, the carbon dioxide-bicarbonate buffer system, the primary physiological pH buffer in human blood, offers a biocompatible and physiologically relevant alternative for in vitro studies.[3][4][5] Commercially available carbonated water, a solution of carbon dioxide in water, provides a readily accessible and convenient source of carbonic acid for establishing this buffer system in the laboratory.

This document provides detailed application notes and experimental protocols for the preparation and use of controlled pH solutions using carbonated water and sodium bicarbonate.

Principle of the CO2-Bicarbonate Buffer System

The CO2-bicarbonate buffer system is a dynamic equilibrium involving carbon dioxide (CO2), water (H2O), carbonic acid (H2CO3), hydrogen ions (H+), and bicarbonate ions (HCO3-).[5][6] When CO2 dissolves in water, it forms carbonic acid, a weak acid, which then dissociates into a hydrogen ion and a bicarbonate ion.[7][8]

The equilibrium can be represented by the following equation:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻